molecular formula C11H9F2NO2 B13433761 2-(2,2-Difluoroethoxy)benzoylacetonitrile

2-(2,2-Difluoroethoxy)benzoylacetonitrile

Cat. No.: B13433761
M. Wt: 225.19 g/mol
InChI Key: BAROGDXXWKXBSE-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)benzoylacetonitrile is a chemical compound with the molecular formula C11H9F2NO2 and a molecular weight of 225.19 g/mol . This compound is characterized by the presence of a difluoroethoxy group attached to a benzoylacetonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2,2-Difluoroethoxy)benzoylacetonitrile typically involves the reaction of benzoylacetonitrile with 2,2-difluoroethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-(2,2-Difluoroethoxy)benzoylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2,2-Difluoroethoxy)benzoylacetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)benzoylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

2-(2,2-Difluoroethoxy)benzoylacetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the difluoroethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

3-[2-(2,2-difluoroethoxy)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C11H9F2NO2/c12-11(13)7-16-10-4-2-1-3-8(10)9(15)5-6-14/h1-4,11H,5,7H2

InChI Key

BAROGDXXWKXBSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)OCC(F)F

Origin of Product

United States

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